molecular formula C21H18ClNO5 B11324482 Ethyl 3-{[(7-chloro-9-methoxy-1-benzoxepin-4-yl)carbonyl]amino}benzoate

Ethyl 3-{[(7-chloro-9-methoxy-1-benzoxepin-4-yl)carbonyl]amino}benzoate

Cat. No.: B11324482
M. Wt: 399.8 g/mol
InChI Key: MSECRJKDVUCNAY-UHFFFAOYSA-N
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Description

ETHYL 3-(7-CHLORO-9-METHOXY-1-BENZOXEPINE-4-AMIDO)BENZOATE is a synthetic organic compound that belongs to the class of benzoxepine derivatives This compound is characterized by its unique chemical structure, which includes a benzoxepine ring system substituted with a chlorine atom, a methoxy group, and an ethyl ester moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 3-(7-CHLORO-9-METHOXY-1-BENZOXEPINE-4-AMIDO)BENZOATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzoxepine Ring: The benzoxepine ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as a substituted phenol and a halogenated ketone, under acidic or basic conditions.

    Introduction of Substituents: The chlorine and methoxy groups are introduced through electrophilic aromatic substitution reactions. Chlorination can be achieved using reagents like thionyl chloride or sulfuryl chloride, while methoxylation can be performed using methanol and a suitable catalyst.

    Amidation and Esterification: The amide group is introduced by reacting the benzoxepine derivative with an appropriate amine, followed by esterification with ethyl alcohol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of ETHYL 3-(7-CHLORO-9-METHOXY-1-BENZOXEPINE-4-AMIDO)BENZOATE may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

ETHYL 3-(7-CHLORO-9-METHOXY-1-BENZOXEPINE-4-AMIDO)BENZOATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Amines, thiols, in the presence of a base or catalyst

Major Products

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols, amines

    Substitution: Derivatives with different substituents replacing the chlorine atom

Scientific Research Applications

ETHYL 3-(7-CHLORO-9-METHOXY-1-BENZOXEPINE-4-AMIDO)BENZOATE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and in studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of ETHYL 3-(7-CHLORO-9-METHOXY-1-BENZOXEPINE-4-AMIDO)BENZOATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

ETHYL 3-(7-CHLORO-9-METHOXY-1-BENZOXEPINE-4-AMIDO)BENZOATE can be compared with other benzoxepine derivatives, such as:

    ETHYL 3-(7-CHLORO-1-BENZOXEPINE-4-AMIDO)BENZOATE: Lacks the methoxy group, which may result in different chemical and biological properties.

    ETHYL 3-(9-METHOXY-1-BENZOXEPINE-4-AMIDO)BENZOATE: Lacks the chlorine atom, potentially altering its reactivity and biological activity.

    ETHYL 3-(7-CHLORO-9-METHOXY-1-BENZOXEPINE-4-CARBOXYLATE)BENZOATE: Contains a carboxylate group instead of an amide, which may affect its solubility and interaction with biological targets.

Properties

Molecular Formula

C21H18ClNO5

Molecular Weight

399.8 g/mol

IUPAC Name

ethyl 3-[(7-chloro-9-methoxy-1-benzoxepine-4-carbonyl)amino]benzoate

InChI

InChI=1S/C21H18ClNO5/c1-3-27-21(25)14-5-4-6-17(11-14)23-20(24)13-7-8-28-19-15(9-13)10-16(22)12-18(19)26-2/h4-12H,3H2,1-2H3,(H,23,24)

InChI Key

MSECRJKDVUCNAY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=CC=C1)NC(=O)C2=CC3=C(C(=CC(=C3)Cl)OC)OC=C2

Origin of Product

United States

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